4-Hydroxy-5-methyl-3(2H)-furanone is a heterocyclic compound and a significant flavor and aroma component found in various fruits and cooked foodstuffs. [, ] It has a low odor perception threshold, meaning it can be perceived at very low concentrations, contributing to the characteristic aromas of foods like strawberries, pineapples, and cooked meats. [, , ] It is also a product of the Maillard reaction, a complex series of chemical reactions between sugars and amino acids that occurs during cooking. [, , , , , , ] The compound exhibits a range of properties making it interesting for research, including antioxidant, anti-carcinogenic, and even potential quorum-sensing mimicking abilities. [, , , , , , , ]
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